molecular formula C9H11BrOS B8099807 p-Bromophenyl i-propyl sulfoxide

p-Bromophenyl i-propyl sulfoxide

Cat. No.: B8099807
M. Wt: 247.15 g/mol
InChI Key: KNOPNGNHCUFBRQ-GFCCVEGCSA-N
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Description

p-Bromophenyl i-propyl sulfoxide: is an organosulfur compound with the chemical formula C9H11BrOS It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an i-propyl sulfoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Bromophenyl i-propyl sulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the reaction of p-bromophenyl i-propyl sulfide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: p-Bromophenyl i-propyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed:

    Oxidation: p-Bromophenyl i-propyl sulfone

    Reduction: p-Bromophenyl i-propyl sulfide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: p-Bromophenyl i-propyl sulfoxide is used as an intermediate in organic synthesis, particularly in the preparation of more complex organosulfur compounds. Its unique structure allows for selective functionalization, making it valuable in the development of new chemical entities.

Biology and Medicine: In biological research, this compound can be used as a probe to study the behavior of sulfoxides in biological systems. Its potential pharmacological properties are also of interest, although specific applications in medicine are still under investigation.

Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it a versatile building block for various industrial processes.

Mechanism of Action

The mechanism of action of p-Bromophenyl i-propyl sulfoxide involves its interaction with molecular targets through its sulfoxide and bromophenyl groups. The sulfoxide group can engage in hydrogen bonding and dipole-dipole interactions, while the bromophenyl group can participate in π-π stacking and halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

  • p-Bromophenyl methyl sulfoxide
  • p-Bromophenyl ethyl sulfoxide
  • p-Bromophenyl tert-butyl sulfoxide

Comparison: p-Bromophenyl i-propyl sulfoxide is unique due to the presence of the i-propyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, and tert-butyl counterparts. This uniqueness can affect its reactivity, solubility, and overall behavior in chemical reactions and applications.

Properties

IUPAC Name

1-bromo-4-[(R)-propan-2-ylsulfinyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPNGNHCUFBRQ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[S@@](=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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